Ethyl 5-aminopyrimidine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-aminopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNOYWZVZUPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730529 | |
| Record name | Ethyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916056-76-3 | |
| Record name | Ethyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nucleophilic Attack at C4/c6:
A common mechanism for pyrimidine (B1678525) ring-opening involves the attack of a nucleophile at the C4 or C6 position. In the case of Ethyl 5-aminopyrimidine-2-carboxylate, this would lead to the formation of a stable anionic intermediate, often referred to as a Meisenheimer-like complex. The negative charge in this intermediate can be delocalized over the pyrimidine ring and the carboxylate group. Subsequent protonation or rearrangement can lead to the cleavage of the N1-C6 or N3-C4 bond.
For instance, under basic conditions (e.g., in the presence of a strong base like sodium amide), the initial attack is likely to occur at the C6 position. This leads to the formation of an anionic adduct. Ring-opening can then proceed through the cleavage of the C5-C6 bond, resulting in an open-chain intermediate.
Nucleophilic Attack at C2:
The C2 position, being bonded to an electron-withdrawing carboxylate group, is also a prime target for nucleophilic attack. A nucleophile can add to the C2 carbon, forming a tetrahedral intermediate. Depending on the nature of the nucleophile and the reaction conditions, this can lead to the cleavage of the N1-C2 or N3-C2 bond.
The table below summarizes the proposed initial steps in the ring-opening of Ethyl 5-aminopyrimidine-2-carboxylate with different nucleophiles.
| Nucleophile | Proposed Site of Attack | Intermediate | Plausible Ring-Opening Step |
| Hydroxide (B78521) (OH⁻) | C4/C6 | Anionic σ-complex | Cleavage of N3-C4 or N1-C6 bond |
| Amide (NH₂⁻) | C6 | Anionic σ-complex | Cleavage of C5-C6 bond |
| Hydrazine (H₂NNH₂) | C4/C6 | Dihydropyrimidine derivative | Fission of N1-C6 bond |
Subsequent Cyclization Reactions
The open-chain intermediates formed from the ring-opening of this compound are often highly reactive and can undergo subsequent intramolecular cyclization to form new heterocyclic systems. The nature of the resulting heterocycle is dictated by the functional groups present in the open-chain intermediate and the reaction conditions.
For example, if the ring-opening leads to an intermediate containing a cyano group and an amino group, these can react intramolecularly to form a new five- or six-membered ring. The presence of the ester and amino functionalities in the original molecule provides versatile handles for a variety of cyclization reactions.
The following table outlines some hypothetical subsequent cyclization reactions based on plausible open-chain intermediates.
| Open-Chain Intermediate Functional Groups | Reaction Conditions | Resulting Heterocyclic System |
| Amidine and α,β-unsaturated ester | Acidic or basic catalysis | Pyrazole (B372694) or Pyridone derivative |
| Amino, cyano, and ester | Thermal or catalytic | Imidazole (B134444) or Pyridine (B92270) derivative |
| Hydrazone and ester | Acid catalysis | Pyridazinone derivative |
Computational Studies on Pyrimidine (B1678525) Ring Transformations
While experimental data on the specific ring-opening of this compound is limited, computational studies on related pyrimidine systems have provided valuable insights into the energetics and mechanisms of such transformations. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, identify transition states, and determine the activation energies for different steps. Such studies have shown that the activation of the pyrimidine ring, for instance by N-alkylation or the introduction of strongly electron-withdrawing groups, significantly lowers the energy barrier for nucleophilic attack and subsequent ring-opening.
In the context of this compound, computational models could help to predict the most likely site of initial nucleophilic attack by comparing the activation energies for attack at C2, C4, and C6. Furthermore, the stability of the various possible open-chain intermediates and the feasibility of their subsequent cyclization pathways could be assessed.
Chemical Reactivity and Transformational Chemistry of Ethyl 5 Aminopyrimidine 2 Carboxylate
Intrinsic Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This structure defines its characteristic chemical behavior.
Electrophilic Aromatic Substitution Patterns
The pyrimidine ring is classified as a π-deficient heterocycle. wikipedia.org The presence of two electronegative nitrogen atoms decreases the π-electron density of the ring to a greater extent than in pyridine (B92270), making it less susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgwikipedia.org Consequently, these reactions are more challenging compared to benzene (B151609) and require harsh conditions or the presence of activating groups on the ring. wikipedia.orgresearchgate.net
When electrophilic substitution does occur, it preferentially takes place at the C-5 position. wikipedia.org This position is the least electron-deficient in the pyrimidine nucleus, making it the most favorable site for attack by an electrophile. wikipedia.org The amino group at C-5 in Ethyl 5-aminopyrimidine-2-carboxylate is an activating group, which further directs electrophiles to the C-4 and C-6 positions, though the inherent π-deficiency of the ring still makes substitution challenging. Reactions such as nitration, halogenation, and sulfonation have been observed on substituted pyrimidines, typically requiring activating substituents to proceed efficiently. wikipedia.org
A study involving 5-aminopyrimidine (B1217817) demonstrated its participation in a sequential three-component heterocyclization, which proceeds through a mechanism involving electrophilic substitution. acs.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrimidines
| Position | Relative Electron Density | Susceptibility to Electrophilic Attack |
| C-2 | Low | Low |
| C-4 | Low | Low |
| C-5 | High | High |
| C-6 | Low | Low |
Nucleophilic Attack and Substitution Pathways
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. wikipedia.orgnih.gov These positions are significantly activated towards attack by nucleophiles, especially when a good leaving group, such as a halogen, is present. mdpi.comresearchgate.net
The mechanism for these substitutions is typically a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Halopyrimidines are common substrates, readily reacting with a variety of nucleophiles including amines, alkoxides, and thiolates. mdpi.com Research has shown that even alkoxy groups can serve as leaving groups in SNAr reactions on pyrimidine rings under certain conditions. chemrxiv.org
In some cases, nucleophilic attack can lead to ring-opening and subsequent recyclization, a transformation known as the Dimroth rearrangement. youtube.comrsc.org Furthermore, a multistep addition-elimination (SNAE) mechanism has been proposed for certain substitution reactions on pyrimidine derivatives. acs.org
Oxidation and Reduction Processes of the Heterocycle
Oxidation: The pyrimidine ring is generally stable and resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) or chromic acid. pharmaguideline.com However, under specific conditions, such as one-electron oxidation processes, the ring can react. nih.gov In biological systems and related model studies, the formation of pyrimidine peroxyl radicals has been documented. nih.gov The presence of activating alkyl substituents on the ring can make it more susceptible to oxidation, which may occur at the side chain or on the ring itself, sometimes leading to the formation of diols or epoxides. researchgate.net
Reduction: In contrast to its resistance to oxidation, the pyrimidine ring is more readily reduced than pyridine, a consequence of its lower aromaticity. researchgate.net Catalytic hydrogenation can lead to the formation of tetrahydropyrimidine (B8763341) derivatives. wikipedia.org Chemical reduction, for instance with sodium borohydride, also yields tetrahydropyrimidines. researchgate.net In metabolic pathways, the catabolism of pyrimidines involves the enzymatic reduction of the C5-C6 double bond. umich.edu
Table 2: Summary of Oxidation and Reduction Reactions on the Pyrimidine Ring
| Reaction Type | Reagents/Conditions | Product(s) |
| Oxidation | KMnO4, Chromic Acid | Generally unreactive pharmaguideline.com |
| One-electron oxidants | Radical cations nih.gov | |
| Dimethyldioxirane (on alkylpyrimidines) | Diols, Epoxides researchgate.net | |
| Reduction | Catalytic Hydrogenation (e.g., Pt, Pd) | Tetrahydropyrimidines wikipedia.org |
| Sodium Borohydride (NaBH4) | Tetrahydropyrimidines researchgate.net | |
| Dihydropyrimidine Dehydrogenase | Dihydropyrimidines umich.edu |
Reactions of the Primary Amino Group at C-5
The primary amino group at the C-5 position of this compound is a key functional handle for a wide array of chemical transformations, acting as a potent nucleophile.
Acylation, Alkylation, and Other Derivatization Strategies
The lone pair of electrons on the nitrogen atom of the C-5 amino group allows it to readily participate in nucleophilic reactions.
Acylation: The amino group can be acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in the synthesis of a vast number of pyrimidine derivatives. acs.org For example, derivatives of a related pyrimidine were synthesized through acylation with various substituted benzoyl chlorides. scirp.orgresearchgate.net While N-monoacylation is typical, under certain conditions, particularly with highly deactivated aminopyrimidines, undesired N,N-diacylation can occur. semanticscholar.org Regioselective enzymatic acylation has also been developed as a tool for modifying aminopyrimidine nucleosides. nih.gov
Alkylation: The C-5 amino group can also be alkylated using alkyl halides or other alkylating agents. google.com These reactions can sometimes be complex; for instance, the alkylation of certain substituted 4-aminopyrimidines with aminoalkyl chlorides has been shown to lead to subsequent intramolecular cyclization and fragmentation reactions. researchgate.netresearchgate.net It is also important to note that under certain conditions, alkylation can occur competitively at the ring nitrogen atoms due to their inherent basicity. youtube.com
Condensation Reactions with Carbonyl Compounds
The primary amino group at C-5 readily undergoes condensation reactions with aldehydes and ketones. wikipedia.org This reaction, typically catalyzed by an acid, proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. wikipedia.org This intermediate then dehydrates to yield an imine, also known as a Schiff base. wikipedia.org
This transformation is highly valuable for the construction of more complex molecular architectures and for the synthesis of various fused heterocyclic systems. researchgate.net For example, the initial step in the reaction of a 5,6-diaminouracil (B14702) derivative with phenacyl bromide involves the condensation of the C5-amino group with the carbonyl functionality. nih.gov The reversible nature of imine formation allows for its use in dynamic covalent chemistry and the preparation of diverse molecular libraries.
Transformations Involving the Carboxylate Ester Functionality at C-2
The ethyl ester group at the C-2 position of the pyrimidine ring is susceptible to nucleophilic acyl substitution, enabling its conversion into other important functional groups such as carboxylic acids and amides.
The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-aminopyrimidine-2-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, using an aqueous solution of an alkali hydroxide (B78521) like sodium hydroxide. The process involves the saponification of the ester, followed by acidification to protonate the resulting carboxylate salt.
Studies on the alkaline hydrolysis of related pyrimidine-5-carboxylic acid esters have shown that the reaction can sometimes be complex, potentially leading to rearrangement products under certain conditions. masterorganicchemistry.com However, for many substituted pyrimidine esters, the reaction proceeds straightforwardly to yield the corresponding carboxylic acid as the main product. masterorganicchemistry.com
Table 1: Hydrolysis of this compound
| Reactant | Reagents & Conditions | Product |
| This compound | 1. NaOH (aq) 2. HCl (aq) | 5-Aminopyrimidine-2-carboxylic acid |
The carboxylate ester functionality is also amenable to transesterification and amidation reactions, although specific literature examples for this compound are not extensively documented.
Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. scilit.com For the title compound, reacting it with a different alcohol (e.g., methanol (B129727) or propanol) would exchange the ethyl group for a methyl or propyl group, respectively. Using the desired alcohol as the solvent can help drive the reaction equilibrium toward the product. scilit.com
Amidation involves the reaction of the ester with an amine to form a carboxamide. This conversion can be challenging and may require elevated temperatures or the use of catalysts, such as those based on zirconium or niobium, to facilitate the reaction. researchgate.netresearchgate.net Alternatively, a two-step process is often employed where the ester is first hydrolyzed to the carboxylic acid (as described in 3.3.1), which is then coupled with an amine using standard peptide coupling agents to form the amide bond. nih.gov
Annelation and Fusion Reactions to Form Polycyclic Systems
The 5-amino group on the pyrimidine ring is a key nucleophilic center that enables the construction of fused heterocyclic systems. The position of this amino group at C-5, rather than C-2 or C-4, is critical in determining the type of polycyclic scaffold that can be generated. Specifically, it allows for the formation of ring systems fused at the 4,5-positions of the pyrimidine core, such as pyrazolo[4,5-d]pyrimidines and pyrimido[4,5-d]pyrimidines. Conversely, the synthesis of systems fused across the 1,2-positions, like imidazo[1,2-a]pyrimidines, typically requires a 2-aminopyrimidine (B69317) precursor and is not a direct pathway from this starting material.
The synthesis of the imidazo[1,2-a]pyrimidine (B1208166) scaffold is a well-established process in heterocyclic chemistry, classically achieved through the Chichibabin reaction. This reaction involves the condensation of a 2-aminopyrimidine with an α-haloketone or a related 1,2-dielectrophilic species. nih.gov The reaction proceeds via nucleophilic attack of the endocyclic N-1 nitrogen of the 2-aminopyrimidine onto the α-carbon of the ketone, followed by cyclization involving the exocyclic amino group to form the fused imidazole (B134444) ring.
Given this mechanistic requirement for a 2-amino substituent, this compound is not a suitable precursor for the direct synthesis of the imidazo[1,2-a]pyrimidine ring system. The amino group at the C-5 position is not correctly positioned to participate in the necessary cyclization pathway.
The 5-amino group can be utilized to construct fused five-membered heterocyclic rings, leading to pyrazolo[4,5-d]pyrimidine and thieno[4,5-d]pyrimidine systems.
Pyrazolo[4,5-d]pyrimidine Systems: The synthesis of the pyrazolo[4,5-d]pyrimidine core can be achieved by reacting a 5-aminopyrimidine derivative with reagents that provide the remaining two carbon atoms and one nitrogen atom required for the pyrazole (B372694) ring. For example, multicomponent reactions involving 6-aminouracil (B15529) (a 5-aminopyrimidine analogue), an aldehyde, an amine, and a source of the C-N fragment can lead to the formation of complex pyrazolo-pyrimido[4,5-d]pyrimidine structures. These reactions demonstrate the utility of the 5-amino group in acting as a nucleophile to initiate cyclization, ultimately building the fused pyrazole ring onto the pyrimidine core.
Thienopyrimidine Analogues: The construction of a fused thiophene (B33073) ring to form a thieno[4,5-d]pyrimidine system starting from a 5-aminopyrimidine is not a widely reported transformation. The more common and established routes to thienopyrimidine systems, particularly the biologically significant thieno[2,3-d]pyrimidines, typically begin with a pre-formed 2-aminothiophene derivative. This aminothiophene, which already contains the necessary amino and ester or nitrile groups in the correct positions, is then cyclized with a one-carbon synthon (like formamide) to build the pyrimidine ring. Synthesizing the thiophene ring onto an existing pyrimidine core is a less conventional approach.
The fusion of a second pyrimidine ring can lead to different isomers depending on the reaction strategy.
Pyrimido[1,2-a]pyrimidine Systems: Similar to the imidazo[1,2-a]pyrimidines, the synthesis of the pyrimido[1,2-a]pyrimidine ring system generally requires a 2-aminopyrimidine as the starting material. The reaction often involves condensation with a 1,3-dielectrophile such as diethyl ethoxymethylenemalonate (EMME) or a β-ketoester. The 2-amino group and the adjacent N-1 atom are essential for the cyclization process. Therefore, this compound is not suited for the direct formation of this particular isomer.
Pyrimido[4,5-d]pyrimidine (B13093195) Systems: In contrast, the 5-amino group is ideally located for the synthesis of the isomeric pyrimido[4,5-d]pyrimidine scaffold. This system is constructed by building the second pyrimidine ring onto the C-4 and C-5 positions of the starting pyrimidine. A common strategy involves the acylation of the 5-amino group, followed by cyclization. For instance, reacting a 4-amino-5-acetylpyrimidine (a related substrate) with an acylating agent and then treating it with ammonium (B1175870) acetate (B1210297) can furnish the fully aromatic pyrimido[4,5-d]pyrimidine ring system. Another approach involves using 6-aminouracil derivatives, which react with various reagents to build the second pyrimidine ring in a stepwise manner.
Table 2: Representative Synthesis of Pyrimido[4,5-d]pyrimidines from 5-Aminopyrimidine Derivatives
| Starting Material | Reagents & Conditions | Product System |
| 5-Acetyl-4-aminopyrimidines | 1. Acylation (e.g., with an acid chloride or anhydride) 2. Cyclization with NH₄OAc | Pyrimido[4,5-d]pyrimidine |
| 6-Amino-1,3-disubstituted uracils | Multi-step synthesis involving acylation and hydrazine-induced cyclization. | Pyrimido[4,5-d]pyrimidine-dione |
| 4-Amino-5-cyanopyrimidines | Reaction with orthoesters followed by cyclization with anilines. | Pyrimido[4,5-d]pyrimidine |
Mechanistic Investigations of Ring-Opening and Subsequent Cyclization Reactions of this compound
The pyrimidine core, while aromatic, is characterized by an electron-deficient nature due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the pyrimidine ring susceptible to nucleophilic attack, which can, under certain conditions, lead to the cleavage of the ring. The presence of both an electron-donating amino group at the C5 position and an electron-withdrawing ethyl carboxylate group at the C2 position on this compound introduces a nuanced reactivity profile. Mechanistic investigations into the ring-opening and subsequent cyclization reactions of pyrimidines are often complex, involving a series of equilibria and intermediates. While specific studies on this compound are not extensively documented, plausible mechanistic pathways can be elucidated from the well-established chemistry of related pyrimidine derivatives.
The initiation of ring-opening in pyrimidines typically involves the nucleophilic addition at one of the electron-deficient carbon atoms (C2, C4, or C6). For this compound, the C2, C4, and C6 positions are potential sites for such attacks. The ethyl carboxylate group at C2 and the amino group at C5 significantly influence the electron density and reactivity of these positions.
Proposed Mechanistic Pathways for Ring-Opening
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the electronic environment of heteroatoms. While complete, published experimental spectra for Ethyl 5-aminopyrimidine-2-carboxylate are not consistently available in surveyed literature, the expected spectral features can be predicted based on the known chemical structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group should produce a characteristic triplet and quartet pattern. The protons on the pyrimidine (B1678525) ring are expected to appear as singlets in the aromatic region, and the amine protons would likely present as a broad singlet.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| CH₃ | ~1.3 | Triplet | 3H | Methyl protons of the ethyl group |
| CH₂ | ~4.3 | Quartet | 2H | Methylene protons of the ethyl group |
| NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H | Amino group protons |
| H-4, H-6 | ~8.5 - 8.8 | Singlet | 2H | Pyrimidine ring protons |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing a signal for each unique carbon atom. The carbonyl carbon of the ester is expected at the lowest field, followed by the aromatic carbons of the pyrimidine ring. The carbons of the ethyl group would appear at the highest field.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~165 | Ester carbonyl carbon |
| C-2 | ~160 | Pyrimidine ring carbon attached to NH₂ |
| C-4, C-6 | ~158 | Pyrimidine ring carbons |
| C-5 | ~110 | Pyrimidine ring carbon attached to the ester |
| O-CH₂ | ~61 | Methylene carbon of the ethyl group |
| CH₃ | ~14 | Methyl carbon of the ethyl group |
¹⁵N NMR spectroscopy is a powerful, though less common, technique for directly probing the electronic environment of nitrogen atoms. For this compound, this method could distinguish between the two distinct types of nitrogen atoms: the amino group (-NH₂) and the two heterocyclic nitrogens within the pyrimidine ring. The chemical shifts would provide valuable information on hybridization and electron density. However, specific experimental ¹⁵N NMR data for this compound are not available in the reviewed literature.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to display several characteristic absorption bands.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretching | Aromatic (Pyrimidine Ring) |
| 2980 - 2850 | C-H Stretching | Aliphatic (Ethyl Group) |
| 1730 - 1715 | C=O Stretching | Ester Carbonyl |
| 1650 - 1550 | C=C and C=N Stretching | Pyrimidine Ring |
| 1250 - 1200 | C-O Stretching | Ester Linkage |
The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3450-3300 cm⁻¹ region. A strong, sharp absorption corresponding to the C=O stretch of the ethyl ester is a key diagnostic feature and would be expected around 1720 cm⁻¹. Vibrations associated with the pyrimidine ring (C=C and C=N stretching) would be visible in the 1650-1550 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of its structure. For this compound (C₇H₉N₃O₂), the calculated molecular weight is 167.17 g/mol .
Experimental data confirms a protonated molecular ion peak [M+H]⁺ at m/z = 168.1, consistent with the expected molecular weight. google.com
Plausible fragmentation pathways could include:
Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a fragment ion at m/z ≈ 122.
Loss of ethylene (C₂H₄) via McLafferty rearrangement: Leading to a fragment ion at m/z ≈ 139.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography allows for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. A search of publicly available structural databases indicates that the crystal structure of this compound has not been reported. Therefore, no experimental crystallographic data is available for analysis.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method is crucial for verifying the empirical formula and purity of a synthesized sample. While no experimental ("Found") values have been published in the surveyed literature, the theoretical elemental composition can be calculated from the molecular formula, C₇H₉N₃O₂.
Calculated Elemental Composition
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 84.077 | 50.29% |
| Hydrogen | H | 1.008 | 9.072 | 5.43% |
| Nitrogen | N | 14.007 | 42.021 | 25.14% |
| Oxygen | O | 15.999 | 31.998 | 19.14% |
| Total | 167.17 | 100.00% |
Applications in Advanced Organic Synthesis As Building Blocks and Research Intermediates
Strategic Role as a Heterocyclic Building Block in Complex Molecule Construction
The pyrimidine (B1678525) scaffold is a fundamental structural motif in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. Ethyl 5-aminopyrimidine-2-carboxylate provides a pre-fabricated pyrimidine ring, which simplifies the synthetic routes to complex target molecules. Chemists utilize this compound to construct fused heterocyclic systems, where the pyrimidine ring is annulated with other rings such as thiazole, tetrazole, or thiophene (B33073).
For instance, derivatives of this building block are employed in the synthesis of thiazolo[3,2-a]pyrimidines. These reactions often involve the condensation of a pyrimidine derivative with other reagents to form the fused bicyclic system. One study reported the synthesis of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, demonstrating the role of the pyrimidine core in creating complex, chiral supramolecular structures. mdpi.com
Similarly, it is a key precursor in forming tetrazolo[1,5-a]pyrimidines, a class of compounds known for a wide range of pharmacological activities. mdpi.com The synthesis often proceeds via a Biginelli-type multicomponent reaction, where the pyrimidine precursor reacts with an aldehyde and another nitrogen-containing component like 5-aminotetrazole to yield the complex dihydrotetrazolopyrimidine derivative. mdpi.com
The construction of thieno[2,3-d]pyrimidines, which are investigated for their potential as anticancer agents, also relies on pyrimidine-based building blocks. mdpi.com The synthesis involves the cyclization of appropriately substituted thiophenes with nitriles, where the pyrimidine ring is formed onto the thiophene core. mdpi.com These examples underscore the strategic importance of pyrimidine carboxylates in providing a reliable foundation for assembling intricate molecular architectures.
Table 1: Examples of Complex Heterocyclic Systems Derived from Pyrimidine Building Blocks
| Target Heterocyclic System | Synthetic Strategy | Key Precursors | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]pyrimidine | Condensation and cyclization | Acetoacetic ether, thiourea, 4-bromobenzaldehyde | mdpi.com |
| Tetrazolo[1,5-a]pyrimidine | Biginelli multicomponent reaction | 4-morpholinobenzaldehyde, ethyl acetoacetate, 5-aminotetrazole | mdpi.com |
| Thieno[2,3-d]pyrimidine | Gewald reaction followed by cyclization | Malononitrile, ethyl acetoacetate, sulfur, aryl nitriles | mdpi.com |
Precursor to Diverse Pyrimidine-Containing Chemical Entities
This compound is not only a building block for fused systems but also a versatile precursor for a wide array of substituted pyrimidine derivatives. The amino and carboxylate groups on the pyrimidine ring can be chemically modified, and other positions on the ring can be functionalized, leading to a large library of compounds.
Research has demonstrated methods for synthesizing 2-substituted pyrimidine-5-carboxylic esters by reacting a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This approach allows for the introduction of different substituents at the 2-position of the pyrimidine ring with moderate to excellent yields. organic-chemistry.org Another study outlines a polymer-assisted, five-step procedure to synthesize novel ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, highlighting the utility of solid-phase synthesis in generating diverse pyrimidine libraries. researchgate.net
The compound also serves as a starting point for creating pyrimidine-quinoline hybrids, which have been investigated as potential inhibitors of human lactate dehydrogenase A (hLDHA). semanticscholar.org In these syntheses, the pyrimidine moiety is coupled with a quinoline scaffold, demonstrating how this precursor can be used to link different pharmacologically relevant heterocyclic systems. semanticscholar.org
Intermediate for the Preparation of Multifunctional Organic Molecules
The term "intermediate" signifies a compound that is formed in one step and consumed in the next during a multi-step synthesis. This compound and its close relatives frequently appear as key intermediates in the synthesis of complex, multifunctional molecules with potential therapeutic applications.
For example, it is a crucial intermediate in the synthesis of novel pyrimidine derivatives designed as anticancer agents. researchgate.netsemanticscholar.org In one synthetic pathway, a related compound, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate, serves as a key intermediate. semanticscholar.org The amino group of this intermediate is then acylated with various substituted aromatic or aliphatic carbonyl chlorides and sulfonyl chlorides to produce a series of carboxamide and sulfonamide derivatives. researchgate.netsemanticscholar.org This highlights how the initial pyrimidine structure is elaborated through several steps to yield final products with diverse functional groups and potential biological activities.
These intermediates are valuable because they possess the core heterocyclic structure, which can be further decorated with various functionalities to fine-tune their biological or chemical properties. The presence of multiple reactive sites allows for the sequential or orthogonal introduction of different groups, leading to multifunctional target molecules. mdpi.com
Methodologies for Introducing Specific Chemical Functionalities into Target Structures
The chemical structure of this compound offers several handles for introducing specific functionalities into larger molecules. The methodologies employed are diverse and are chosen based on the desired final structure.
Modification of the Amino Group: The primary amino group at the 5-position is a versatile functional handle. It can readily undergo acylation, sulfonylation, or alkylation reactions. For instance, reacting the amino group with various aryl carbonyl chlorides introduces amide functionalities, which can be crucial for biological activity, such as in the development of potential anticancer agents. semanticscholar.org
Transformation of the Ester Group: The ethyl carboxylate group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives. This allows for the introduction of a wide range of functional groups at this position.
Ring-Forming Reactions (Cyclocondensation): The pyrimidine ring itself, particularly the amino group and adjacent ring atoms, can participate in cyclocondensation reactions to form fused heterocyclic systems. This is a common strategy for building complex polycyclic molecules from a simple pyrimidine precursor. bu.edu.eg
Multicomponent Reactions (MCRs): this compound and its analogues are often utilized in MCRs, such as the Biginelli reaction. mdpi.com This methodology allows for the rapid assembly of complex molecules in a single step from three or more starting materials, introducing several points of diversity and functionality simultaneously. mdpi.commdpi.com
Table 2: Methodologies for Functionalization
| Functional Group | Reaction Type | Reagents | Resulting Functionality | Reference |
|---|---|---|---|---|
| Amino Group (C5) | Acylation | Aryl carbonyl chlorides, triethylamine | Aryl carboxamide | semanticscholar.org |
| Amino Group (C5) | Sulfonylation | Aryl sulfonyl chlorides, triethylamine | Aryl sulfonamide | researchgate.net |
| Ring Nitrogen/Amino Group | Cyclocondensation (Biginelli Reaction) | Aldehydes, β-ketoesters/amides | Dihydropyrimidinone (fused) | mdpi.commdpi.com |
Structure Activity Relationship Sar Methodologies in Aminopyrimidine Carboxylate Research
Principles for Rational Design of Structural Modifications on Aminopyrimidine Skeletons
The rational design of novel aminopyrimidine carboxylates is guided by established SAR principles, which aim to optimize a molecule's properties by making strategic structural changes. collaborativedrug.comyoutube.com The core idea is that the biological activity of a compound is dependent on its structure, and by understanding this relationship, modifications can be made to enhance desired effects. wikipedia.orgcollaborativedrug.com
Key principles for modifying the aminopyrimidine skeleton include:
Identification of the Pharmacophore: The first step involves identifying the essential structural features of the aminopyrimidine carboxylate core that are responsible for its biological activity. This "pharmacophore" includes key hydrogen bond donors, acceptors, and hydrophobic regions that interact with the biological target.
Substituent Modification: The nature and position of substituents on the pyrimidine (B1678525) ring significantly influence biological activity. researchgate.net Modifications often involve varying alkyl or aryl groups, introducing halogens, or adding polar functional groups. The goal is to improve target binding, selectivity, and pharmacokinetic properties. youtube.com For instance, adding lipophilic groups might enhance binding through hydrophobic interactions, while adding polar groups could improve solubility. youtube.com
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or reducing toxicity. For example, a carboxylate group might be replaced with a tetrazole to maintain acidic properties but alter metabolic stability.
Scaffold Hopping: In some cases, the entire aminopyrimidine core may be replaced with a different heterocyclic system that maintains the crucial pharmacophoric elements in the correct spatial orientation. This can lead to the discovery of novel chemical series with improved properties.
Investigation of Substituent Effects on Reactivity and Electronic Characteristics
The electronic properties of the aminopyrimidine ring are highly sensitive to the nature of its substituents, which in turn dictates the molecule's reactivity and biological interactions. researchgate.net The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can profoundly alter the charge distribution, pKa, and hydrogen bonding capacity of the molecule. nih.govnih.gov
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -F) decrease the electron density of the pyrimidine ring. This can make the ring more susceptible to nucleophilic attack and can alter the acidity of nearby protons. In the context of receptor binding, an EWG can influence the strength of hydrogen bonds or other electrostatic interactions. For example, EWGs in the 4-position of a pyridine (B92270) ring have been shown to increase the catalytic yield of iron(III) complexes, suggesting that an electron-deficient metal center is more reactive. nih.gov
Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the ring. This can enhance the ring's reactivity towards electrophiles and increase the basicity of the nitrogen atoms within the ring. EDGs can also serve as hydrogen bond donors, directly participating in interactions with a biological target.
The Hammett parameter (σ) is often used to quantify the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The relationship between these parameters and the reactivity of the molecule can be systematically studied to build predictive models. nih.gov
| Substituent Group | Classification | General Effect on Pyrimidine Ring | Example |
|---|---|---|---|
| Nitro | Electron-Withdrawing (EWG) | Decreases electron density; increases electrophilicity. | -NO₂ |
| Amino | Electron-Donating (EDG) | Increases electron density; increases nucleophilicity. | -NH₂ |
| Chloro | Electron-Withdrawing (EWG) | Decreases electron density via induction. | -Cl |
| Methoxy | Electron-Donating (EDG) | Increases electron density via resonance. | -OCH₃ |
| Cyano | Electron-Withdrawing (EWG) | Strongly decreases electron density. | -CN |
Comparative Studies with Closely Related Pyrimidine Derivatives to Discern Structural Impact
To isolate and understand the specific contribution of the aminopyrimidine carboxylate scaffold to a particular biological activity, researchers often conduct comparative studies with structurally similar molecules. nih.gov By comparing the activity of a target compound with that of a closely related analogue, such as a pyridine or a different pyrimidine isomer, the impact of specific structural features—like the number and position of nitrogen atoms—can be determined. nih.gov
For example, a study directly comparing the anti-inflammatory activity of a series of pyridine derivatives with their corresponding pyrimidine counterparts found that both scaffolds could produce potent compounds. nih.gov However, the specific substitutions required for optimal activity differed between the two series, highlighting the subtle but critical influence of the core heterocyclic structure. nih.gov Such studies help to answer key questions:
Is the second nitrogen atom in the pyrimidine ring essential for activity?
Does the position of the amino and carboxylate groups relative to the ring nitrogens affect binding?
These comparative analyses provide valuable insights into the SAR, confirming whether the pyrimidine core is a privileged scaffold for a specific target or if its activity is more broadly associated with general heterocyclic features. nih.gov
| Structural Feature | Pyridine Derivative | Pyrimidine Derivative | Potential Impact on Activity nih.gov |
|---|---|---|---|
| Number of Ring Nitrogens | One | Two | Alters H-bonding capacity, solubility, and metabolic stability. |
| Electron Distribution | Asymmetric π-deficient ring | More π-deficient due to two nitrogen atoms | Influences pKa and the nature of interactions with biological targets. |
| Example Anti-inflammatory Activity (IC₅₀) | Compound 7a: 76.6 µM | Compound 9d: 88.7 µM | Both scaffolds show activity, but optimal substituents may differ. |
Computational Approaches in the Analysis of Structure-Property Relationships
Computational chemistry has become an indispensable tool for analyzing and predicting the properties of aminopyrimidine carboxylates, accelerating the drug design process. znaturforsch.comuni-bonn.de These methods allow for the rapid estimation of molecular properties and the exploration of structure-activity relationships in silico, thereby prioritizing the synthesis of the most promising compounds. nih.govresearchgate.net
Common computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgznaturforsch.com By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters), models can be built to predict the activity of unsynthesized analogues. For pyrimidine derivatives, 3D-QSAR studies have been used to graphically represent SARs and guide the development of new molecules. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net For aminopyrimidine carboxylates, docking studies can elucidate the specific binding mode, identify key interactions with amino acid residues, and explain why certain structural modifications lead to increased or decreased potency. mdpi.com
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It can be employed to calculate properties such as charge distribution, molecular orbital energies (HOMO-LUMO), and electrostatic potential surfaces. acs.org This information provides a deep understanding of a molecule's inherent reactivity and how it will interact with its biological target. researchgate.net
ADME Property Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. mdpi.com By filtering compounds based on criteria like Lipinski's Rule of Five, researchers can focus on candidates with a higher probability of having drug-like pharmacokinetic profiles. mdpi.com
These computational methods complement experimental work by providing a theoretical framework for understanding observed SAR data and by guiding the rational design of future generations of aminopyrimidine carboxylate derivatives. uni-bonn.deresearchgate.net
Future Directions and Emerging Research Avenues
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing pyrimidine (B1678525) derivatives, including ethyl 5-aminopyrimidine-2-carboxylate. rasayanjournal.co.inbenthamdirect.com Traditional synthetic pathways often rely on harsh reagents and organic solvents, leading to significant environmental concerns. rasayanjournal.co.in Future research is geared towards creating eco-friendly, efficient, and economically viable synthetic protocols.
Key strategies in this domain include the adoption of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step, thereby reducing waste and energy consumption. rasayanjournal.co.in Microwave-assisted and ultrasound-assisted syntheses are also gaining prominence as they can significantly shorten reaction times and improve yields, often under solvent-free conditions. nih.govpowertechjournal.com The exploration of reusable, solid-supported catalysts and biocatalysis presents another avenue for greener synthesis, minimizing the use of toxic metal catalysts and enabling easier product purification. powertechjournal.com The use of ionic liquids and other green solvents is also being investigated to replace volatile and hazardous organic solvents. rasayanjournal.co.in
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses hazardous, volatile organic solvents. | Employs safer solvents (e.g., water, ionic liquids) or solvent-free conditions. rasayanjournal.co.in |
| Energy Source | Typically relies on conventional heating methods. | Utilizes alternative energy sources like microwaves and ultrasound for efficiency. powertechjournal.com |
| Catalysts | May use toxic and non-recyclable catalysts. | Focuses on reusable, heterogeneous, or biocatalysts. powertechjournal.com |
| Reaction Steps | Often involves multiple, sequential steps. | Favors one-pot, multicomponent reactions to improve atom economy. rasayanjournal.co.in |
| Waste Generation | Can produce significant amounts of byproducts and waste. | Aims to minimize waste through higher yields and atom economy. rasayanjournal.co.in |
Advancements in Characterization Techniques for Novel Derivatives
As increasingly complex derivatives of this compound are synthesized, the need for advanced characterization techniques becomes paramount. While standard methods such as 1H NMR, 13C NMR, and mass spectrometry remain fundamental, more sophisticated techniques are required to unambiguously determine intricate three-dimensional structures and subtle electronic properties.
Two-dimensional NMR (2D NMR) spectroscopy, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is becoming indispensable for the complete structural assignment of novel aminopyrimidine architectures. ipb.pt These methods provide detailed information about proton-proton and proton-carbon connectivities, which is crucial for distinguishing between isomers and determining substitution patterns. ipb.pt For solid-state characterization, single-crystal X-ray diffraction remains the gold standard for elucidating the precise spatial arrangement of atoms. Furthermore, advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are critical for confirming molecular formulas with high accuracy. mdpi.com
Computational Design and Prediction of Novel Aminopyrimidine Architectures
The integration of computational chemistry and in silico modeling has revolutionized the process of drug discovery and materials science, and its application to aminopyrimidine derivatives is a rapidly expanding field. nih.govnih.gov These computational tools enable the rational design of novel molecules with desired properties, significantly reducing the time and cost associated with experimental synthesis and screening. researchgate.net
Molecular docking is a key technique used to predict the binding interactions of designed aminopyrimidine derivatives with biological targets, such as enzymes or receptors. nih.gov This allows for the prioritization of compounds that are most likely to exhibit a desired biological activity. Quantitative Structure-Activity Relationship (QSAR) studies help in identifying the key structural features that correlate with biological activity, guiding the design of more potent analogues. mdpi.com Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug design to assess the potential pharmacokinetic profile of a compound. tandfonline.com These in silico methods, often used in combination, facilitate the creation of virtual libraries of novel aminopyrimidine architectures that can be screened for promising candidates before their physical synthesis. amanote.comnih.gov
Table 2: Key In Silico Tools in Aminopyrimidine Research
| Computational Technique | Application | Research Finding Example |
|---|---|---|
| Molecular Docking | Predicts binding modes and affinities of ligands to a target protein's active site. nih.gov | Identification of aminopyrimidine derivatives with high binding affinity to specific kinase inhibitors. nih.gov |
| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. mdpi.com | Development of a pharmacophore model for a series of pyrimidine-based anticancer agents. |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. mdpi.com | Building a QSAR model to guide the synthesis of more effective antimicrobial pyrimidines. |
| ADMET Prediction | Assesses drug-like properties such as absorption, distribution, metabolism, excretion, and toxicity. tandfonline.com | Screening of novel pyrimidine derivatives to filter out those with poor predicted pharmacokinetic profiles. |
Exploration of Uncharted Reactivity and Transformational Chemistry
Beyond the synthesis of analogues through functional group modification, a significant future direction lies in exploring the fundamental reactivity of the aminopyrimidine core itself. This involves investigating novel chemical transformations that can remodel the heterocyclic scaffold, leading to entirely new classes of compounds that would be difficult to access through traditional synthetic routes.
Recent research has demonstrated the potential for "skeletal editing" of the pyrimidine ring. chinesechemsoc.org For instance, methods have been developed to transform pyrimidines into other heterocyclic systems, such as pyridines or pyrazoles, through formal carbon deletion or atom-swapping rearrangement reactions. chinesechemsoc.orgnih.gov These transformations open up new avenues for diversifying the core structure of complex molecules in the late stages of a synthesis. chinesechemsoc.org Another area of active investigation is the direct C-H functionalization of the pyrimidine ring. researchgate.net Developing methods to selectively introduce substituents at the carbon positions of the ring without pre-functionalization offers a more atom-economical and efficient way to generate novel derivatives. researchgate.net Such explorations into uncharted reactivity will undoubtedly lead to the discovery of new chemical space and potentially novel biological activities for compounds derived from the aminopyrimidine scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
